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Compound of Interest

Compound Name:
(2,5-Dimethyl-1,3-thiazol-4-

YL)methanol

CAS No.: 881008-98-6

Cat. No.: B1321990 Get Quote

Executive Summary
The 2,5-dimethylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a

molecular framework capable of providing ligands for diverse biological targets. Unlike simple

bioisosteres, the specific substitution pattern at the C2 and C5 positions of the thiazole ring

creates a unique electronic and steric environment that enhances lipophilicity (LogP) and

receptor binding affinity. This guide provides an in-depth analysis of the pharmacological utility,

synthetic accessibility, and structure-activity relationships (SAR) of 2,5-dimethylthiazole

derivatives, specifically targeting applications in oncology and antimicrobial drug development.

Part 1: Chemical Architecture & Synthesis
The 2,5-dimethylthiazole core (CAS: 4175-66-0) is characterized by a five-membered

heterocyclic ring containing sulfur and nitrogen. The methyl groups at positions 2 and 5 serve

as critical anchor points for further functionalization, often acting as electron-donating groups

that modulate the basicity of the ring nitrogen.

Core Synthesis Workflow
The most robust method for accessing this scaffold is the Hantzsch Thiazole Synthesis. This

condensation reaction involves a thioamide and an
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-haloketone.[1]

Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the

-carbon of the haloketone, followed by dehydration and cyclization. For 2,5-dimethyl
derivatives, the precursors are typically thioacetamide and chloroacetone (or their substituted
variants).

Figure 1: Hantzsch Synthesis Pathway for 2,5-Dimethylthiazole Core
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Figure 1: The Hantzsch condensation remains the gold standard for generating the thiazole

core, allowing for modular substitution at the 2 and 5 positions.

Part 2: Pharmacological Profiles & Mechanisms
Anticancer Activity (Cytotoxicity & Kinase Inhibition)
Derivatives of 2,5-dimethylthiazole have emerged as potent antiproliferative agents.[2][3] The

mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs).

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and EGFR (Epidermal

Growth Factor Receptor).

Mechanism: The thiazole ring acts as a bioisostere for the ATP-binding motif within the

kinase domain. The nitrogen atom at position 3 can form hydrogen bonds with the hinge

region of the kinase, while the 2,5-substituents occupy hydrophobic pockets, stabilizing the

inhibitor-enzyme complex.

Key Data: 2,5-disubstituted thiazolidinones have demonstrated
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values in the low micromolar range (

) against MCF-7 (breast) and HepG2 (liver) cancer cell lines.

Antimicrobial & Antifungal Activity
The 2,5-dimethylthiazole moiety exhibits inherent antifungal properties, likely due to

interference with ergosterol biosynthesis or cell wall integrity.

Spectrum: Broad-spectrum activity against Candida albicans and Gram-positive bacteria,

including Methicillin-resistant Staphylococcus aureus (MRSA).

Synergy: When fused with hydrazone or sulfonamide linkers, the lipophilicity of the 2,5-

dimethyl core facilitates membrane permeation, enhancing the intracellular concentration of

the pharmacophore.

Part 3: Structure-Activity Relationships (SAR)
The biological efficacy of these derivatives is strictly governed by the substitution patterns.

C2 Position (The "Warhead" Linker):

Direct attachment of a hydrazine or amide linker at C2 significantly increases anticancer

potency.

Insight: This position dictates the orientation of the molecule within the receptor binding

pocket.

C5 Position (Hydrophobic Tail):

Methyl or ethyl groups at C5 are essential for maintaining optimal lipophilicity (LogP ~2-4).

Bulky aromatic substitutions at C5 can enhance selectivity for specific kinase isoforms

(e.g., VEGFR-2 vs. EGFR) by exploiting steric hindrance in the binding cleft.

C4 Position:

While the user query focuses on 2,5-derivatives, the C4 position often hosts a phenyl ring

in active compounds. However, 2,5-dimethyl variants often leave C4 unsubstituted or with
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a small alkyl group to reduce steric clash.

Figure 2: SAR Logic Flow for 2,5-Dimethylthiazole Optimization
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Figure 2: Strategic modification of the C2 and C5 positions directs the pharmacological

specificity of the molecule.

Part 4: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 2-Amino-5-
methylthiazole Derivatives
Rationale: Microwave irradiation accelerates the Hantzsch condensation, improving yield and

purity compared to conventional reflux.

Materials:

Substituted thiourea (1.0 mmol)

Chloroacetone (1.0 mmol)

Ethanol (5 mL)

Microwave reactor (e.g., CEM Discover)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1321990?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step:

Preparation: Dissolve the thiourea and chloroacetone in ethanol in a microwave-safe vial.

Irradiation: Set the microwave reactor to 80°C, 150W max power. Irradiate for 10–15

minutes.

Control: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1).

Work-up: Pour the reaction mixture into crushed ice. Neutralize with 10%

solution to precipitate the free base.

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: MTT Cell Viability Assay (Anticancer Screen)
Rationale: The MTT assay measures metabolic activity as a proxy for cell viability.[4] The

reduction of MTT to formazan is dependent on NAD(P)H-dependent oxidoreductase enzymes,

which are active only in viable cells.

Materials:

Cell lines: MCF-7 (Breast), HepG2 (Liver)[5]

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in

PBS)[4]

Solubilization buffer: DMSO

Step-by-Step:

Seeding: Plate cells in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5%

.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pdf.benchchem.com/113/Structure_activity_relationship_SAR_studies_of_2_Amino_5_bromo_4_t_butylthiazole_analogs.pdf
https://www.mdpi.com/2073-4352/13/11/1546
https://pdf.benchchem.com/113/Structure_activity_relationship_SAR_studies_of_2_Amino_5_bromo_4_t_butylthiazole_analogs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: Add the test 2,5-dimethylthiazole derivative at graded concentrations (e.g., 0.1, 1,

10, 50, 100

). Include a DMSO vehicle control and a positive control (e.g., Doxorubicin).

Incubation: Incubate for 48–72 hours.

MTT Addition: Add 20

of MTT stock solution to each well. Incubate for 4 hours.

Solubilization: Aspirate media carefully. Add 150

DMSO to dissolve purple formazan crystals.

Quantification: Measure absorbance at 570 nm using a microplate reader.

Analysis: Calculate

using non-linear regression analysis (GraphPad Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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